N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on the benzothiazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like enoyl- [acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
This radical then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been studied using techniques like uhplc−q−orbitrap−ms for metabolite characterization .
Result of Action
Similar compounds have been known to exhibit anti-tumor and anti-angiogenesis activities .
Action Environment
The success of similar reactions, like the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Methoxylation: The methoxy group is introduced by reacting the benzothiazole derivative with methanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Comparison with Similar Compounds
N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide.
Uniqueness: The presence of both bromine and methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUCOWZGAGLMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.